
1-乙基-6-甲基-1H-1,3-苯并二氮杂卓
描述
1-Ethyl-6-methyl-1H-1,3-benzodiazole is an organic compound belonging to the benzodiazole family Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring This specific compound is characterized by the presence of an ethyl group at the first position and a methyl group at the sixth position of the benzodiazole ring
科学研究应用
1-Ethyl-6-methyl-1H-1,3-benzodiazole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research explores its use as a precursor for drugs targeting neurological disorders and other diseases.
Industry: It is used in the development of materials with specific electronic and optical properties, such as organic semiconductors and dyes.
作用机制
Target of Action
1-Ethyl-6-methyl-1H-1,3-benzodiazole, also known as 1-ethyl-6-methylbenzimidazole, is a derivative of benzimidazole, a heterocyclic aromatic compound . Benzimidazoles are known to have a broad range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects Benzimidazoles are known to interact with various enzymes and receptors, contributing to their diverse pharmacological properties .
Mode of Action
Benzimidazoles, in general, are known to interact with their targets, leading to changes in cellular processes . For instance, some benzimidazoles inhibit enzymes, disrupting the normal functioning of cells
Biochemical Pathways
Benzimidazoles are known to affect various biochemical pathways due to their broad range of pharmacological activities . For instance, some benzimidazoles can inhibit the synthesis of certain proteins, disrupting the normal functioning of cells
Pharmacokinetics
Benzimidazoles are known to have good bioavailability and stability, which contribute to their effectiveness as therapeutic agents
Result of Action
Benzimidazoles are known to have a broad range of effects due to their diverse pharmacological activities . For instance, some benzimidazoles can inhibit the growth of bacteria and fungi
Action Environment
Benzimidazoles are known to be effective corrosion inhibitors, suggesting that they are stable in various environments
生化分析
Biochemical Properties
1-ethyl-6-methyl-1H-1,3-benzodiazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its catalytic activity .
Cellular Effects
The effects of 1-ethyl-6-methyl-1H-1,3-benzodiazole on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of genes involved in oxidative stress response, thereby impacting the cell’s ability to manage reactive oxygen species . Additionally, it can modulate signaling pathways such as the MAPK pathway, which is critical for cell proliferation and survival.
Molecular Mechanism
At the molecular level, 1-ethyl-6-methyl-1H-1,3-benzodiazole exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a pivotal role in cell signaling and regulation . This inhibition can result in altered cellular responses and changes in gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-ethyl-6-methyl-1H-1,3-benzodiazole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has also revealed potential cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of 1-ethyl-6-methyl-1H-1,3-benzodiazole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
1-ethyl-6-methyl-1H-1,3-benzodiazole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for its biotransformation and elimination from the body. These interactions can affect metabolic flux and alter the levels of various metabolites . The compound’s metabolism may also involve conjugation reactions, where it is linked to other molecules to facilitate its excretion.
Transport and Distribution
Within cells and tissues, 1-ethyl-6-methyl-1H-1,3-benzodiazole is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments . These interactions are crucial for the compound’s bioavailability and its ability to exert its biological effects.
Subcellular Localization
The subcellular localization of 1-ethyl-6-methyl-1H-1,3-benzodiazole is an important factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biological activity.
准备方法
Synthetic Routes and Reaction Conditions: 1-Ethyl-6-methyl-1H-1,3-benzodiazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-ethyl-4-methylphenylamine with formic acid and formaldehyde can yield the desired benzodiazole compound. The reaction typically requires heating and may be catalyzed by acids such as hydrochloric acid or sulfuric acid.
Industrial Production Methods: In an industrial setting, the synthesis of 1-ethyl-6-methyl-1H-1,3-benzodiazole may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the production process. Solvent extraction and recrystallization are often employed to purify the final product.
化学反应分析
Types of Reactions: 1-Ethyl-6-methyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding benzodiazole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the benzodiazole to its reduced form.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the benzene ring, introducing nitro or halogen groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, under atmospheric or elevated pressure.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation, often in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Benzodiazole oxides.
Reduction: Reduced benzodiazole derivatives.
Substitution: Nitrobenzodiazoles, halobenzodiazoles.
相似化合物的比较
1-Ethyl-6-methyl-1H-1,3-benzodiazole can be compared with other benzodiazole derivatives:
1-Methyl-1H-1,3-benzodiazole: Lacks the ethyl group, which may affect its chemical reactivity and biological activity.
1-Ethyl-1H-1,3-benzodiazole: Lacks the methyl group, potentially altering its physical properties and applications.
6-Methyl-1H-1,3-benzodiazole: Lacks the ethyl group, which can influence its solubility and interaction with other molecules.
The uniqueness of 1-ethyl-6-methyl-1H-1,3-benzodiazole lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
1-ethyl-6-methylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-3-12-7-11-9-5-4-8(2)6-10(9)12/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQUUOVCOIMGSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1C=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


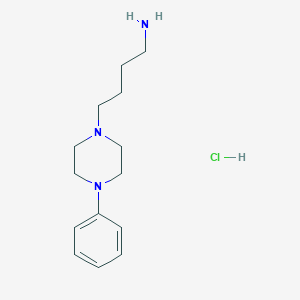
![4-{[(4-Fluorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1521166.png)
![[(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine hydrochloride](/img/structure/B1521167.png)
![4-Methyl-5-[(3-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1521170.png)
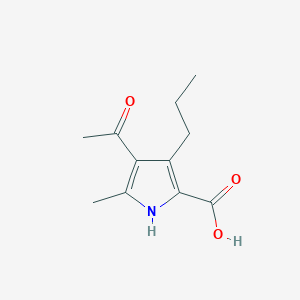
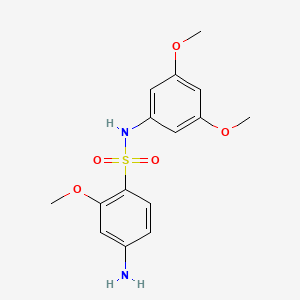
![4-amino-N-{4-[ethyl(2-hydroxyethyl)amino]phenyl}benzene-1-sulfonamide](/img/structure/B1521174.png)


![2-amino-N-[(4-chlorophenyl)methyl]-2-phenylacetamide hydrochloride](/img/structure/B1521181.png)
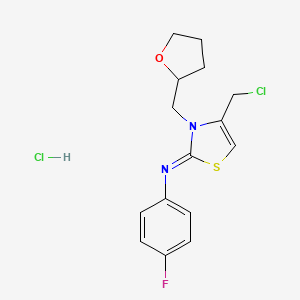
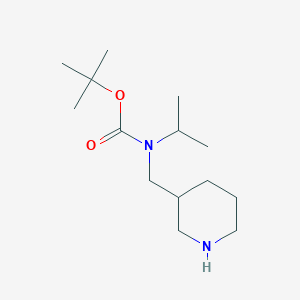
![4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile hydrochloride](/img/structure/B1521187.png)

